molecular formula C19H24BNO3 B1326505 (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine CAS No. 879981-94-9

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine

Cat. No.: B1326505
CAS No.: 879981-94-9
M. Wt: 325.2 g/mol
InChI Key: YJZIPVDPYPQAMN-SFHVURJKSA-N
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Description

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is a chiral compound featuring a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and an appropriate alcohol under mild conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Chiral Amine Introduction: The chiral amine moiety can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Coupling Reactions: The final step often involves coupling the boronate ester with the chiral amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the boronate ester group, yielding the corresponding alcohol.

    Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic acids or boronic esters.

    Reduction: Corresponding alcohols.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is used as a building block for the construction of complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds.

Biology and Medicine

This compound may serve as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the development of pharmaceuticals, where the stereochemistry of a molecule can significantly impact its biological activity.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and specialty chemicals, due to its versatile reactivity and the stability of the boronate ester group.

Mechanism of Action

The mechanism by which (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The chiral amine moiety can interact with biological targets, potentially influencing enzyme activity or receptor binding through stereospecific interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine: Features a boronate ester and a chiral amine.

    Phenylboronic Acid: Lacks the chiral amine but is a common boronic acid used in cross-coupling reactions.

    (S)-1-Phenylethylamine: A chiral amine without the boronate ester group.

Uniqueness

This compound is unique due to the combination of a boronate ester and a chiral amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZIPVDPYPQAMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648560
Record name (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879981-94-9
Record name (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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